2-(2-Nitroanilino)pentanoic acid
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Overview
Description
2-(2-Nitroanilino)pentanoic acid is an organic compound with the molecular formula C11H14N2O4 It is a derivative of aniline, featuring a nitro group at the second position of the aniline ring and an amino group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Nitroanilino)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then further reacted with pentanoic acid derivatives under specific conditions . Another method includes the nitration of acetanilide followed by sulfonation to block the 4-position, enhancing the yield of the desired nitro isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroanilino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(2-aminoanilino)pentanoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
2-(2-Nitroanilino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Nitroanilino)pentanoic acid exerts its effects involves interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways. These interactions can modulate enzyme activities, gene expression, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A simpler analog with similar chemical properties but lacking the pentanoic acid chain.
3-Nitroaniline and 4-Nitroaniline: Isomers with the nitro group at different positions on the aniline ring.
2-Amino-5-nitropentanoic acid: A related compound with an amino group instead of a nitro group.
Properties
IUPAC Name |
2-(2-nitroanilino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-5-9(11(14)15)12-8-6-3-4-7-10(8)13(16)17/h3-4,6-7,9,12H,2,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQPKOIIDMCMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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